molecular formula C12H12O2 B1588847 5-Phenylcyclohexane-1,3-dione CAS No. 493-72-1

5-Phenylcyclohexane-1,3-dione

Cat. No. B1588847
CAS RN: 493-72-1
M. Wt: 188.22 g/mol
InChI Key: ZFVDSCASCRHXCP-SNVBAGLBSA-N
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Description

5-Phenylcyclohexane-1,3-dione is a 1,3-diketone . It has been investigated for its reaction with N-substituted isatins in pyridine .


Synthesis Analysis

The synthesis of 5-Phenylcyclohexane-1,3-dione involves a multi-step reaction with two steps. The first step involves sodium hydroxide, and the second step involves sodium ethanolate with heating .


Molecular Structure Analysis

5-Phenylcyclohexane-1,3-dione contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aliphatic ketones .


Chemical Reactions Analysis

The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated .


Physical And Chemical Properties Analysis

5-Phenylcyclohexane-1,3-dione has a molecular weight of 188.223. It has a density of 1.1±0.1 g/cm3, a boiling point of 356.5±42.0 °C at 760 mmHg, and a melting point of 188 °C (lit.) . It also has a flash point of 133.8±24.9 °C .

Scientific Research Applications

Stabilizer in Double Base Propellant

5-Phenylcyclohexane-1,3-dione-4-carboxanilide is utilized as a stabilizer in double-base propellants, showing promising results in stability tests. This application involves the storage and extraction of samples in various solvents, with column partition chromatography aiding in separating different nitro-derivatives of the stabilizer (Soliman & El-damaty, 1984).

Organic Synthesis Applications

5-Phenylcyclohexane-1,3-dione is used in various organic synthesis processes. For instance, it is involved in the preparation of compounds like (3,5‐Dimethoxy‐1‐Phenyl‐Cyclohexa‐2,5‐Dienyl)‐Acetonitrile through Birch Reductive Alkylation (BRA), a method demonstrating the reactivity and versatility of this chemical in synthesizing complex molecules (Lebeuf et al., 2009).

Antimicrobial and Anticancer Activity

Cyclohexane-1,3-dione derivatives, which include 5-Phenylcyclohexane-1,3-dione, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds are synthesized based on the Michael addition reaction and tested for their effectiveness against bacterial proteins and breast cancer proteins. Notably, certain compounds in this series exhibit significant activity, highlighting their potential in pharmaceutical applications (Chinnamanayakar et al., 2019).

Multi-component Chemical Reactions

5-Phenylcyclohexane-1,3-dione is involved in multi-component chemical reactions to produce a variety of compounds. For example, its reaction with other components in aqueous solutions can lead to high-yield products confirmed by spectroscopic methods and X-ray crystallography. This showcases its role in facilitating complex chemical synthesis (Barakat et al., 2016).

Synthesis of Structurally Complex Compounds

The chemical is used in the synthesis of structurally complex compounds such as hexahydroacridine derivatives and dibenzo-1,4-diazepin-1-one derivatives. These syntheses involve condensation reactions and are characterized by various spectroscopic techniques, underscoring the versatility of 5-Phenylcyclohexane-1,3-dione in creating diverse molecular structures (Wang et al., 2015); (Wang et al., 2014).

Electrophilic Iodinating Agent in Organic Chemistry

5,5-Dimethylcyclohexane-1,3-dione, a related compound, is used as an electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols. This application demonstrates its utility in facilitating specific transformations in organic chemistry (Martinez-Erro et al., 2017).

Safety And Hazards

5-Phenylcyclohexane-1,3-dione is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to get medical help .

Relevant Papers One paper discusses targeting the colchicine site in tubulin through cyclohexanedione derivatives . Structural modifications have been performed at both distal sites of 5-Phenylcyclohexane-1,3-dione to improve tubulin binding affinity, anti-proliferative activity, and/or aqueous solubility .

properties

IUPAC Name

5-phenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYKNLSSLIIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876772
Record name 1,3-Cyclohexanedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylcyclohexane-1,3-dione

CAS RN

493-72-1
Record name 1,3-Cyclohexanedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylcyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
MA Rather, AM Lone, B Teli, ZS Bhat, P Singh… - …, 2017 - pubs.rsc.org
The present study utilised whole cell based phenotypic screening of thousands of diverse small molecules against Mycobacterium tuberculosis H37Rv (M. tuberculosis) and identified …
Number of citations: 10 pubs.rsc.org
FF d Ragab - 2014 - academia.edu
The study reported in this review involved a detailed survey about t cyclohexandione and its derivatives, which considered versatile reagents for derivatives. Due to its active dicarbonyl …
Number of citations: 2 www.academia.edu
FM Wang, D Bao, BX Hu, ZY Zhou… - Journal of …, 2017 - Wiley Online Library
A series of novel 10‐substituted 3,6‐diphenyl‐9‐aryl‐3,4,6,7,9,10‐hexahydroacridine‐1,8(2H,5H)‐dione derivatives 2 were synthesized by condensation of compounds 1 with amines, …
Number of citations: 5 onlinelibrary.wiley.com
RG Cooks, DH Williams, KM Johnston… - Journal of the Chemical …, 1968 - pubs.rsc.org
Mass spectral and nmr data have shown that the products obtained by electrolysis in aqueous methanolic sodium hydroxide solution of 5-methyl- and 5-phenyl-cyclohexane-1,3-dione …
Number of citations: 7 pubs.rsc.org
NG Kozlov, EV Koroleva, ZV Ignatovich… - Russian Journal of …, 2007 - Springer
New 12-aryl-9-(p-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones having two asymmetric carbon atoms (C 9 and C 12 ) were synthesized by three-…
Number of citations: 1 link.springer.com
FM Wang, D Bao, BX Hu, ZY Zhou… - Journal of Chemical …, 2015 - journals.sagepub.com
A series of novel 10-substituted 3,6-diphenyl-9-aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives synthesised by condensation of different amines with xanthenes, was …
Number of citations: 4 journals.sagepub.com
O Bueno, M Gargantilla, J Estévez-Gallego… - European Journal of …, 2019 - Elsevier
Microtubule targeting agents represent a very active arena in the development of anticancer agents. In particular, compounds binding at the colchicine site in tubulin are being deeply …
Number of citations: 5 www.sciencedirect.com
YX Ding, ZH Zhu, H Wang, CB Yu, YG Zhou - Science China Chemistry, 2021 - Springer
A Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones was developed for construction of three stereocenters including two coherent and …
Number of citations: 7 link.springer.com
GR Ames, W Davey - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… of 3 : 5-dihydroxydiphenyl from benzylideneacetone via 5-phenylcyclohexane-1 : 3-dione. … * by another route, 5-phenylcyclohexane-1 : 3-dione was converted by diazomethane into the …
Number of citations: 23 pubs.rsc.org
M Vilches-Herrera, I Knepper, N De Souza… - ACS Combinatorial …, 2012 - ACS Publications
An efficient and practical route to 7-azaindole framework has been developed by one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various …
Number of citations: 54 pubs.acs.org

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